2,6-Dichloro-4-methylpyridin-3-amine
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Overview
Description
2,6-Dichloro-4-methylpyridin-3-amine is an organic compound with the molecular formula C6H6Cl2N2. It is characterized by its appearance as a colorless to pale yellow crystalline solid or white granules. This compound is known for its solubility in organic solvents such as methanol, dimethyl sulfoxide, and chloroform, while it has low solubility in water .
Preparation Methods
The synthesis of 2,6-Dichloro-4-methylpyridin-3-amine can be achieved through various methods. Common synthetic routes include:
Reaction of 4-methylpyridine with chloroacetic acid: This reaction yields 2,6-dichloro-4-methyl-3-acetamidopyridine, which is then treated with ammonia to produce the target compound.
Reaction of 2,6-dichloro-4-methylpyridine with aminoacetic ester: This method also results in the formation of this compound.
Aromatic amine nucleophilic substitution: This involves the substitution of an aromatic amine group in the presence of suitable reagents.
Chemical Reactions Analysis
2,6-Dichloro-4-methylpyridin-3-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions: Typical reagents include ammonia, chloroacetic acid, and aminoacetic ester.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2,6-Dichloro-4-methylpyridin-3-amine has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Medicine: It serves as a precursor in the development of drugs and therapeutic agents.
Industry: The compound is employed in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,6-Dichloro-4-methylpyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
2,6-Dichloro-4-methylpyridin-3-amine can be compared with other similar compounds, such as:
2,6-Dichloro-N-methylpyridin-4-amine: This compound has a similar structure but differs in the presence of a methyl group on the nitrogen atom.
2,6-Dichloro-3-aminopyridine: Another related compound with a similar core structure but different substitution patterns.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2,6-dichloro-4-methylpyridin-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6Cl2N2/c1-3-2-4(7)10-6(8)5(3)9/h2H,9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AULKGEJDEAKINM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1N)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Cl2N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50351473 |
Source
|
Record name | 2,6-dichloro-4-methylpyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50351473 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.03 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
129432-25-3 |
Source
|
Record name | 2,6-Dichloro-4-methyl-3-pyridinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=129432-25-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,6-dichloro-4-methylpyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50351473 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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